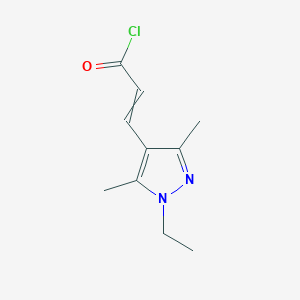
1,3-Diphosphinane-1,3-diol 1,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dihydroxy-1,3-diphosphinane-1,3-dione is a chemical compound with the molecular formula C4H10O4P2. It is known for its unique structure, which includes two hydroxyl groups and two phosphinane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxy-1,3-diphosphinane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with a diol in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1,3-dihydroxy-1,3-diphosphinane-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-dihydroxy-1,3-diphosphinane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1,3-dihydroxy-1,3-diphosphinane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-dihydroxy-1,3-diphosphinane-1,3-dione involves its interaction with specific molecular targets. The hydroxyl groups and phosphinane rings play a crucial role in binding to enzymes and other proteins, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: Known for its applications in biosensing and bioimaging.
3,3′-dihydroxy-2,2′-diindan-1,1′-dione: Used in organic semiconductors and exhibits intramolecular hydrogen bonding.
Uniqueness
1,3-dihydroxy-1,3-diphosphinane-1,3-dione is unique due to its dual phosphinane rings and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H10O4P2 |
|---|---|
Molecular Weight |
184.07 g/mol |
IUPAC Name |
1,3-dihydroxy-1λ5,3λ5-diphosphinane 1,3-dioxide |
InChI |
InChI=1S/C4H10O4P2/c5-9(6)2-1-3-10(7,8)4-9/h1-4H2,(H,5,6)(H,7,8) |
InChI Key |
MFWZNLBMGFWZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(CP(=O)(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12467881.png)
![2,2,2-trifluoro-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12467902.png)

![N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B12467905.png)

![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate](/img/structure/B12467912.png)

![Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate](/img/structure/B12467916.png)
![N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide](/img/structure/B12467917.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B12467924.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12467929.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12467932.png)
